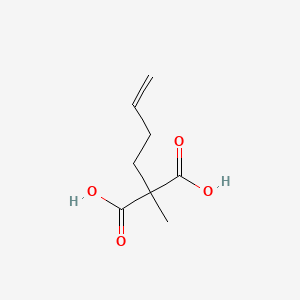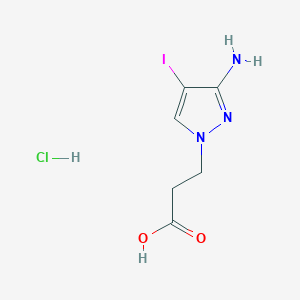![molecular formula C15H21FN2 B12233646 1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B12233646.png)
1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a cyclobutyl group and a 3-fluorophenylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of cyclobutylamine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
- 1-Cyclobutyl-4-[(4-fluorophenyl)methyl]piperazine
- 1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine
- 1-Cyclobutyl-4-[(3-chlorophenyl)methyl]piperazine
Comparison: 1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine stands out due to the presence of the 3-fluorophenyl group, which imparts unique electronic and steric properties. This makes it distinct in terms of reactivity and potential biological activity compared to its analogs with different substituents or ring structures.
Properties
Molecular Formula |
C15H21FN2 |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1-cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H21FN2/c16-14-4-1-3-13(11-14)12-17-7-9-18(10-8-17)15-5-2-6-15/h1,3-4,11,15H,2,5-10,12H2 |
InChI Key |
QFWLYPBIPJEIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12233573.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12233574.png)
![3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12233578.png)
![4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12233585.png)


![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)
![2,2-Dimethyl-1-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12233599.png)
![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)
![4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12233614.png)
![1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12233618.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12233620.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine](/img/structure/B12233623.png)
![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12233634.png)
